molecular formula C17H20ClNO B2486597 6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 1823815-46-8

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B2486597
CAS No.: 1823815-46-8
M. Wt: 289.8
InChI Key: JUUYZCAJHSONEJ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a benzyloxy group attached to the tetrahydronaphthalene ring system, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves several key steps:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Benzyloxy Group: This step involves the alkylation of the tetrahydronaphthalene core with benzyl alcohol under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methoxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
  • 6-(Ethoxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
  • 6-(Phenoxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Uniqueness

6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13;/h1-5,7,9,11,16H,6,8,10,12,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUYZCAJHSONEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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